molecular formula C13H12N2O4 B8013686 [2-(4-Methoxyphenyl)-pyrimidin-5-yloxy]-acetic acid

[2-(4-Methoxyphenyl)-pyrimidin-5-yloxy]-acetic acid

Cat. No.: B8013686
M. Wt: 260.24 g/mol
InChI Key: BMZTWFKMXZGFTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-Methoxyphenyl)-pyrimidin-5-yloxy]-acetic acid: is an organic compound that features a pyrimidine ring substituted with a methoxyphenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methoxyphenyl)-pyrimidin-5-yloxy]-acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formylphenyl derivatives, while reduction of the acetic acid moiety can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Methoxyphenyl)-pyrimidin-5-yloxy]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology

Its structural features make it a candidate for the development of bioactive molecules that can modulate biological pathways .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or inflammatory disorders .

Industry

In the industrial sector, the compound can be used in the production of advanced materials, including polymers and coatings. Its chemical properties enable the creation of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of [2-(4-Methoxyphenyl)-pyrimidin-5-yloxy]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(4-Methoxyphenyl)-pyrimidin-5-yloxy]-acetic acid apart from similar compounds is its unique combination of a pyrimidine ring, a methoxyphenyl group, and an acetic acid moiety. This structure provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)pyrimidin-5-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-18-10-4-2-9(3-5-10)13-14-6-11(7-15-13)19-8-12(16)17/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZTWFKMXZGFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(C=N2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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